A delta-4 C19 steroid that is produced not only in the testis, but also in the ovary and the adrenal cortex. Depending on the tissue type, androstenedione can serve as a precursor to testosterone as well as estrone and estradiol.
Androstenedione is a natural product found in Locusta migratoria, Homo sapiens, and other organisms with data available.
Therapeutic Androstenedione is a potent androgenic prohormone that is a direct precursor of testosterone and used as a supplement to increase plasma testosterone levels and muscle anabolism. (NCI)
Androstenedione is a steroid hormone synthesized by the adrenal glands and the gonads from either 17-alpha-hydroxyprogesterone or dehydroepiandrosterone and is a precursor of testosterone.
Androstenedione can cause cancer according to The National Toxicology Program.
Androstenedione is a delta-4 19-carbon steroid that is produced not only in the testis, but also in the ovary and the adrenal cortex. Depending on the tissue type, androstenedione can serve as a precursor to testosterone as well as estrone and estradiol. It is the common precursor of male and female sex hormones. Some androstenedione is also secreted into the plasma, and may be converted in peripheral tissues to testosterone and estrogens. Androstenedione originates either from the conversion of dehydroepiandrosterone or from 17-hydroxyprogesterone. It is further converted to either testosterone or estrone. The production of adrenal androstenedione is governed by ACTH, while production of gonadal androstenedione is under control by gonadotropins.
A delta-4 C19 steroid that is produced not only in the TESTIS, but also in the OVARY and the ADRENAL CORTEX. Depending on the tissue type, androstenedione can serve as a precursor to TESTOSTERONE as well as ESTRONE and ESTRADIOL.
Androstenedione
CAS No.: 63-05-8
VCID: VC21335854
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Androstenedione, also known as androst-4-ene-3,17-dione, is a naturally occurring steroid hormone produced in the adrenal glands and gonads. It serves as an intermediate in the biosynthesis of testosterone and estrone from dehydroepiandrosterone (DHEA) . This compound has been widely discussed due to its potential effects on athletic performance and muscle growth, although many of these effects remain unproven scientifically. Biological FunctionsAndrostenedione exhibits weak androgenic activity and plays a role in the development of sexual characteristics. It is also involved in the regulation of aggression and competition, particularly during puberty . Additionally, androstenedione has some estrogenic activity, although its affinity for estrogen receptors is very low compared to estradiol . Research FindingsSeveral studies have investigated the effects of androstenedione supplementation on muscle growth and testosterone levels. A notable study found that oral androstenedione supplementation did not increase plasma testosterone levels or enhance muscle protein anabolism in young men . Another study observed increases in serum testosterone levels in postmenopausal women but not in all populations . Table 1: Effects of Androstenedione SupplementationSafety and Side EffectsAndrostenedione supplements are associated with potential side effects, including gastrointestinal disturbances and other adverse reactions. Long-term use may also pose health risks due to its influence on hormone levels . Additionally, there are concerns about its potential impact on prostatic cancer risk . Regulation and BanningAndrostenedione is banned by the World Anti-Doping Agency (WADA) and the International Olympic Committee (IOC) due to its classification as a performance-enhancing substance . In the U.S., it is regulated as a controlled substance and is not approved for use in dietary supplements . |
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CAS No. | 63-05-8 |
Product Name | Androstenedione |
Molecular Formula | C19H26O2 |
Molecular Weight | 286.4 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
Standard InChIKey | AEMFNILZOJDQLW-QAGGRKNESA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Boiling Point | Decomposes at 200 °C before boiling |
Colorform | Crystals from hexane |
Density | 1.18 g/cu cm at 20 °C (GLP compliance study) |
Melting Point | 173-174 °C (crystals from hexane) Melting point: 143 °C (alpha form), 173 (beta form) Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range) 170 - 173 °C |
Physical Description | Solid |
Shelf Life | In surface waters, two of the most commonly observed androgenic steroid hormones are androstenedione (AD) and testosterone (T). This study compares the photodegradation of dilute (<10 ug/L) aqueous solutions of AD and T in natural sunlight, and evaluates the endocrine-disrupting potential of the resulting solutions. This study also examines the effect of dissolved organic matter (DOM) on AD photodegradation. During spring and summer at Henderson, NV, USA (latitude 36.04 deg N), AD and T underwent direct photodegradation, with half-lives ranging from 3.7 to 10.8 hr. In three model DOM solutions, AD's half-life increased by 11% to 35%. Using screening factors to eliminate DOM's inner filter effect, quantum yield calculations suggested that light screening was primarily responsible for AD's increased half-life, and that physical quenching further inhibited AD's photodegradation in two out of three DOM solutions. In vitro androgenic activity of the AD and T solutions decreased approximately as fast as AD and T were removed, suggesting that solar photodegradation reduces the risk of endocrine disruption in surface waters impacted by AD or T, subject to continuing inputs. Reduced in vitro androgenic activity appears to be related to steroid ring cleavage and the formation of highly oxidized photoproducts. |
Solubility | In water, 57.3 mg/L at 25 °C, pH 7.3; 40 mg/L at 37 °C, pH 7.4 In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method) 0.0578 mg/mL |
Synonyms | 4 Androstene 3,17 dione 4-Androstene-3,17-dione Androstenedione delta 4 Androstenedione delta-4-Androstenedione |
Vapor Pressure | 7.35X10-9 mm Hg at 20 °C (extrapolated from effusion method measurements between 75-110 °C) |
PubChem Compound | 6128 |
Last Modified | Aug 15 2023 |
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